molecular formula C18H20FN3O B7647961 N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide

Cat. No. B7647961
M. Wt: 313.4 g/mol
InChI Key: MYVIFFTWLMPBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide, also known as FPY or Fluoropropylpyridinylamide, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective ligand for the sigma-1 receptor, a protein found in the central nervous system. In recent years, FPY has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide is a selective ligand for the sigma-1 receptor, a protein found in the central nervous system. The sigma-1 receptor is involved in various physiological processes, including neuronal signaling, neuroprotection, and the regulation of ion channels. This compound binds to the sigma-1 receptor and modulates its activity, leading to various physiological effects. This compound has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. This compound also promotes neuroregeneration by stimulating the growth of new neurons and enhancing neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. This compound has also been shown to have analgesic properties and has been studied for its potential use in the treatment of chronic pain. Moreover, this compound has been found to have neuroprotective effects and promotes neuroregeneration, which makes it a potential therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Advantages and Limitations for Lab Experiments

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide has several advantages as a research tool. It is a potent and selective ligand for the sigma-1 receptor, which makes it useful for studying the physiological effects of sigma-1 receptor activation. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects on the body are not yet fully understood. Moreover, this compound has been shown to have some off-target effects, which may complicate its use in research.

Future Directions

There are several future directions for research on N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide. One area of research is the development of new analogs of this compound that have improved potency and selectivity for the sigma-1 receptor. Another area of research is the investigation of the long-term effects of this compound on the body, as well as its potential use in the treatment of various neurological disorders. Furthermore, future research could focus on the identification of new targets for this compound, as well as the development of new methods for synthesizing this compound and its analogs.

Synthesis Methods

The synthesis of N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide involves a series of chemical reactions starting from 2-fluoro-5-methylbenzoic acid. The first step involves the conversion of 2-fluoro-5-methylbenzoic acid to 2-fluoro-5-methylbenzonitrile using thionyl chloride and dimethylformamide. The resulting compound is then reacted with piperidine in the presence of potassium carbonate to yield N-(2-fluoro-5-methylphenyl)piperidine-4-carbonitrile. Finally, the carbonitrile group is converted to carboxamide using ammonium hydroxide to obtain the desired product, this compound.

Scientific Research Applications

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects, promote neuroregeneration, and improve cognitive function. This compound has also been investigated for its potential use as an antidepressant, as it has been shown to increase levels of serotonin and dopamine in the brain. Moreover, this compound has been found to have analgesic properties and has been studied for its potential use in the treatment of chronic pain. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-13-2-3-16(19)17(12-13)22-10-6-15(7-11-22)21-18(23)14-4-8-20-9-5-14/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVIFFTWLMPBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCC(CC2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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